An In-depth Technical Guide to Ethyl(methyl)sulfamoyl Chloride: Molecular Structure, Properties, and Synthetic Overview
An In-depth Technical Guide to Ethyl(methyl)sulfamoyl Chloride: Molecular Structure, Properties, and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(methyl)sulfamoyl chloride is a reactive chemical intermediate belonging to the class of sulfamoyl chlorides. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, generalized protocol for its synthesis. Furthermore, this guide discusses the role of sulfamoyl chlorides as crucial building blocks in medicinal chemistry and drug development, illustrating their importance in the synthesis of complex, biologically active molecules.
Molecular Structure and Properties
Ethyl(methyl)sulfamoyl chloride possesses a tetrahedral geometry centered around a sulfur atom. This central sulfur atom is double-bonded to two oxygen atoms and has single bonds to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with an ethyl and a methyl group.
The molecular formula for Ethyl(methyl)sulfamoyl chloride is C₃H₈ClNO₂S. Its molecular weight is 157.62 g/mol [1].
Quantitative Data Summary
The key quantitative data for Ethyl(methyl)sulfamoyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| CAS Number | 35856-61-2 | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of Ethyl(methyl)sulfamoyl Chloride: An Experimental Protocol
Generalized Experimental Protocol
Materials:
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N-Ethylmethylamine
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or an aromatic solvent)
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Tertiary amine (e.g., triethylamine)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylmethylamine and the tertiary amine in the anhydrous inert solvent.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of sulfuryl chloride in the same inert solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
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The reaction mixture will contain the product and the hydrochloride salt of the tertiary amine. The salt can be removed by filtration.
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The filtrate, containing the Ethyl(methyl)sulfamoyl chloride, is then concentrated under reduced pressure to remove the solvent.
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The crude product can be further purified by distillation under reduced pressure.
Note: This is a generalized protocol and the specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity of Ethyl(methyl)sulfamoyl chloride.
Role in Drug Discovery and Development
Extensive searches did not reveal any direct biological activity or involvement in specific signaling pathways for Ethyl(methyl)sulfamoyl chloride itself. However, the broader class of sulfamoyl chlorides are established as important intermediates in medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities. For instance, the related compound, methylsulfamoyl chloride, is utilized in the preparation of substituted MEK inhibitors, which are targeted cancer therapeutics[2][3].
The reactivity of the sulfonyl chloride group allows for its facile reaction with various nucleophiles, particularly amines, to form stable sulfonamide linkages. This sulfonamide functional group is a common motif in many marketed drugs and clinical candidates.
Visualizations
Synthetic Workflow
The following diagram illustrates the generalized synthetic pathway for the preparation of Ethyl(methyl)sulfamoyl chloride from N-ethylmethylamine and sulfuryl chloride.
Caption: Generalized synthesis of Ethyl(methyl)sulfamoyl chloride.
Logical Relationship in Drug Discovery
The diagram below outlines the logical role of sulfamoyl chlorides, such as Ethyl(methyl)sulfamoyl chloride, as key intermediates in the drug discovery process.
